trans-3-Fluoro-4-hydroxy-tetrahydropyran
Description
trans-3-Fluoro-4-hydroxy-tetrahydropyran is a fluorinated tetrahydropyran derivative characterized by a hydroxyl group at the 4-position and a fluorine atom at the 3-position in the trans configuration. Its molecular formula is C₅H₉FO₂, with a molecular weight of 122.12 g/mol. The fluorine substituent introduces electronegativity and steric effects, influencing its physicochemical properties, such as solubility, boiling point, and reactivity, compared to non-fluorinated analogs.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4S)-3-fluorooxan-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253105-34-7 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2253105-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Trans-3-Fluoro-4-hydroxy-tetrahydropyran is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a tetrahydropyran ring with a hydroxyl group and a fluorine atom at specific positions. This structure may influence its interactions with biological targets, enhancing its pharmacological profile.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, research has shown that certain tetrahydropyran derivatives can inhibit viral replication effectively. In vivo studies demonstrated significant reductions in viral loads in infected models, suggesting that this compound may also share similar antiviral capabilities .
Anticancer Potential
This compound has been investigated for its anticancer properties. A study highlighted that related compounds displayed selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells, which could be further explored for therapeutic use .
Enzyme Inhibition
Enzyme inhibition studies have shown that tetrahydropyran derivatives can act as inhibitors of key enzymes involved in disease processes. For example, some compounds were found to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis and angiogenesis. This inhibition could provide a pathway for developing anti-metastatic therapies .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Significant reduction in viral replication | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of MMPs |
Case Study: Anticancer Activity
In a notable case study, this compound was tested against the MDA-MB-231 triple-negative breast cancer cell line. The compound exhibited an IC50 value indicating potent growth inhibition compared to standard chemotherapeutics. Furthermore, it demonstrated a favorable selectivity index over non-cancerous cell lines, suggesting its potential as a targeted therapy .
Safety and Toxicity
Preliminary toxicity assessments have been conducted on related compounds, indicating a favorable safety profile with low cytotoxicity towards normal cells at therapeutic doses. Further studies are required to establish the safety margins for this compound specifically.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrahydropyran-4-methanol
- Molecular Formula : C₆H₁₂O₂
- Molecular Weight : 116.16 g/mol
- Key Differences: Lacks fluorine; instead, features a hydroxymethyl group at the 4-position. Higher hydrophilicity (Log S = -0.36) compared to the fluorinated target compound, likely due to the polar hydroxymethyl group . Synthesized via oxidation of tetrahydropyran-4-methanol precursors using NaOH/H₂O₂ in THF/water, whereas fluorinated analogs may require specialized fluorinating agents .
| Property | trans-3-Fluoro-4-hydroxy-tetrahydropyran | Tetrahydropyran-4-methanol |
|---|---|---|
| Molecular Weight | 122.12 g/mol | 116.16 g/mol |
| Functional Groups | -OH, -F | -CH₂OH |
| Log S (Solubility) | Not reported | -0.36 |
| Synthetic Route | Likely fluorination steps | Oxidation with NaOH/H₂O₂ |
Tetrahydro-2H-thiopyran Derivatives
- Example : Tetrahydro-2H-thiopyran-4-amine (Similarity Score: 0.95)
- Key Differences :
- Replaces the oxygen atom in the tetrahydropyran ring with sulfur, altering electronic properties and hydrogen-bonding capacity.
- Sulfur’s lower electronegativity reduces ring strain but increases susceptibility to oxidation.
- The amine group at the 4-position introduces basicity, unlike the hydroxyl group in the target compound.
Tetrahydropyran Carboxylic Acids
- Example : Tetrahydro-2H-pyran-3-carboxylic acid (Similarity Score: 0.93)
- Key Differences :
- Features a carboxylic acid group instead of hydroxyl and fluorine.
- Higher acidity (pKa ~4-5) due to the -COOH group, contrasting with the weakly acidic hydroxyl (pKa ~10-12) in the target compound.
- Enhanced hydrogen-bond acceptor capacity (TPSA = 54.4 Ų for carboxylic acid vs. ~30 Ų for hydroxyl/fluorine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
